![molecular formula C9H10O3 B2718849 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 98572-00-0](/img/structure/B2718849.png)

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Vue d'ensemble

Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .

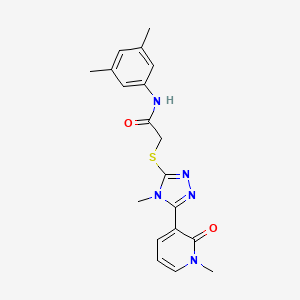

Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . Its chemical formula is CH3OH .

Chemical Reactions Analysis

Methanol can be used in a variety of chemical reactions. For instance, it can be used in the synthesis of formaldehyde and acetic acid . It can also be used in the production of biodiesel .

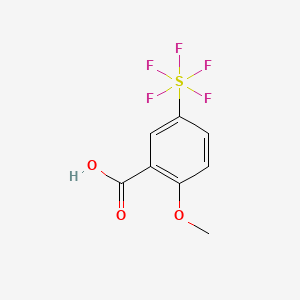

Physical and Chemical Properties Analysis

Methanol is a colorless liquid with a faint odor similar to ethanol . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It is completely miscible in water .

Applications De Recherche Scientifique

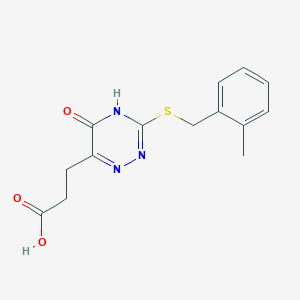

Synthesis Methodologies

- Microwave Irradiation Synthesis : A study by Dong and Xu (2018) discusses the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, which are structurally similar to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, using aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation. This method provides a direct and efficient preparation strategy for these compounds (Dong & Xu, 2018).

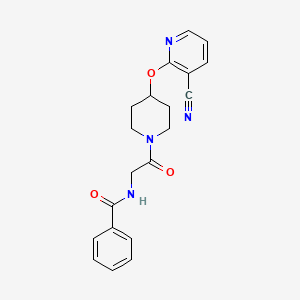

Organic Chemistry and Drug Synthesis

- Inhibitors of B-Raf Kinase : Yang et al. (2012) synthesized a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase, showcasing the potential pharmaceutical applications of compounds structurally related to this compound (Yang et al., 2012).

Materials Science

- Organic Light-Emitting Devices : Jayabharathi et al. (2018) used a 2,3-dihydrobenzo[b][1,4]dioxin derivative in the molecular design of blue-emissive compounds for non-doped organic light-emitting devices (OLEDs). This indicates the potential of this compound in materials science, particularly in the field of OLEDs (Jayabharathi et al., 2018).

Green Chemistry

- Catalysis and Green Synthesis : The research by Sarki et al. (2021) discusses the use of methanol as a hydrogen source and C1 synthon in organic synthesis. While not directly related to this compound, this study highlights the importance of methanol, a related compound, in green chemistry applications (Sarki et al., 2021).

Phytochemistry

- Phytochemical Studies : A study by Uddin et al. (2013) identified novel phenolic compounds structurally related to this compound from Sorbus lanata, showcasing its relevance in phytochemical research (Uddin et al., 2013).

Mécanisme D'action

Safety and Hazards

Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation, damage to organs, and may cause drowsiness or dizziness . It is also a substance of high toxicity that is rapidly and almost completely absorbed orally, by inhalation, or through the skin .

Orientations Futures

Propriétés

IUPAC Name |

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQOQQVKVOOHTI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2718767.png)

![2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2718773.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2718780.png)

![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)